molecular formula C7H6BrN3O B8011361 (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol

(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol

Cat. No.: B8011361
M. Wt: 228.05 g/mol
InChI Key: DSDFBKPVOFMRPO-UHFFFAOYSA-N
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Description

(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol (CAS 1263057-74-4) is a high-purity brominated heterocyclic compound supplied for advanced medicinal chemistry and drug discovery research. This chemical serves as a versatile and critical synthetic intermediate for the development of novel therapeutics, particularly in the field of targeted cancer therapy . The core structure of this compound, the pyrazolo[1,5-a]pyrimidine scaffold, is recognized as a privileged framework in the design of potent protein kinase inhibitors (PKIs) . Protein kinases are key regulatory enzymes frequently disrupted in cancers, making them prominent therapeutic targets . The bromine substituent at the 6-position of the molecule provides a reactive handle for further structural diversification through palladium-catalyzed cross-coupling reactions, allowing researchers to introduce diverse functional groups and enhance biological activity . This enables the creation of compound libraries for structure-activity relationship (SAR) studies aimed at optimizing drug selectivity, overcoming resistance, and improving bioavailability. Researchers utilize this building block to develop inhibitors targeting a range of kinases, including but not limited to EGFR, B-Raf, MEK, and CK2 , which are implicated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified professionals in accordance with all applicable laboratory safety protocols. Please refer to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c8-6-2-9-7-5(4-12)1-10-11(7)3-6/h1-3,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDFBKPVOFMRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Diketone Condensation Route

From ACS Omega, this method involves:

Reaction Setup :

  • N-amino-2-iminopyridine reacts with cyclic β-diketones (e.g., acetylacetone) in ethanol/acetic acid under O₂.

  • Pd(OAc)₂ (10 mol%) catalyzes oxidative dehydrogenation at 130°C for 18 hours.

Mechanism :

  • Enol addition to iminopyridine forms adduct A .

  • Oxidative dehydrogenation yields intermediate B .

  • Cyclization and dehydration produce pyrazolo[1,5-a]pyrimidine core.

Modification for Target Compound :
Introducing bromine at position 6 and hydroxymethyl at position 3 would require tailored β-diketones and brominated precursors.

Key Data :

ParameterValue
CatalystPd(OAc)₂
SolventEthanol/Acetic Acid
Yield (Analogues)72–74%

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Boc Route : Lower temperatures (0–5°C) improve cyclization selectivity. Ethanol/water mixtures enhance saponification efficiency.

  • Condensation Route : Elevated temperatures (130°C) and acidic media drive cyclization.

Catalytic Systems

  • Pd vs. Cu Catalysts : Pd(OAc)₂ outperforms Cu in β-diketone reactions, achieving >70% yields.

  • Base Selection : NaOH in saponification minimizes side reactions compared to LiOH.

Analytical Characterization

Spectral Data

  • ¹H NMR (Patent Example): Peaks at δ 8.2 (aromatic H), δ 4.5 (CH₂OH), δ 1.3 (CH₃).

  • HPLC : Retention time 12.3 min, purity >99%.

Physicochemical Properties

PropertyValue
Molecular Weight228.05 g/mol
SMILESC1=C(C=NC2=C(C=NN21)CO)Br
InChIKeyDSDFBKPVOFMRPO-UHFFFAOYSA-N

Yield and Purity Considerations

  • Boc Route : 85–90% yield after saponification; purity >99% via crystallization.

  • Condensation Route : 72–74% yield for analogues; purity dependent on column chromatography.

Industrial Scalability

  • Boc Route : No silica gel purification needed; suitable for kilogram-scale production.

  • Condensation Route : Pd catalyst cost and high-temperature conditions may limit scalability.

Challenges and Limitations

  • Bromine Introduction : Electrophilic bromination risks overhalogenation.

  • Reduction Step : Carboxylic acid to methanol conversion lacks explicit literature support.

  • Catalyst Recovery : Pd residues require stringent removal for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).

    Substitution: Sodium azide in dimethylformamide (DMF), potassium thiocyanate in ethanol.

Major Products Formed

    Oxidation: (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)formaldehyde, (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)carboxylic acid.

    Reduction: Pyrazolo[1,5-a]pyrimidin-3-ylmethanol.

    Substitution: (6-Azidopyrazolo[1,5-a]pyrimidin-3-yl)methanol, (6-Thiocyanatopyrazolo[1,5-a]pyrimidin-3-yl)methanol.

Scientific Research Applications

Medicinal Chemistry

(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit cell proliferation in A549 (lung cancer) and DU145 (prostate cancer) cell lines with GI50 values indicating significant potency. The mechanism involves disruption of microtubule dynamics, similar to established chemotherapeutic agents.
Cell LineGI50 (μM)Mechanism
A5490.15Inhibition of tubulin polymerization
DU1450.22Disruption of colchicine binding
  • Antimicrobial Properties : This compound has also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Bacterial StrainMIC (μM)
Staphylococcus aureus4.50
Escherichia coli7.20
Pseudomonas aeruginosa10.00

Biochemical Research

The compound's ability to interact with specific biological targets makes it useful in biochemical assays:

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes related to cancer progression and microbial resistance.

Material Science

Due to its unique structure, the compound can serve as a precursor for synthesizing novel materials:

  • Fluorophores : Variants of pyrazolo[1,5-a]pyrimidines have been explored for their optical properties, suggesting that derivatives of this compound could be developed into fluorescent probes for imaging applications.

Case Study 1: Anticancer Activity

In a notable study, this compound was tested for its cytotoxic effects on various cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through mechanisms involving mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings highlighted its potential as an effective treatment option against multidrug-resistant infections.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship has provided insights into how modifications to the pyrazolo[1,5-a]pyrimidine scaffold affect biological activity:

  • Substituent Effects : The presence of electron-withdrawing groups like bromine enhances the biological activity compared to unsubstituted analogs.
  • Positioning : The position of substituents significantly influences both potency and selectivity towards biological targets.

Mechanism of Action

The mechanism of action of (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell growth, differentiation, and apoptosis. This inhibition can lead to therapeutic effects in diseases such as cancer and inflammatory disorders.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C7H6BrN3O
  • Molecular Weight : 228.05 g/mol (calculated)
  • Reactivity : Bromine enables Suzuki-Miyaura couplings, while the hydroxymethyl group participates in hydrogen bonding, influencing biological activity .

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol C6: Br; C3: -CH2OH C7H6BrN3O 228.05 Intermediate for kinase inhibitors
6-Bromopyrazolo[1,5-a]pyrimidin-3-amine C6: Br; C3: -NH2 C6H5BrN4 213.03 Amine group enhances nucleophilicity
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate C6: Br; C3: -COOEt C9H8BrN3O2 270.08 Stable ester intermediate for synthesis
3,6-Dibromopyrazolo[1,5-a]pyrimidine C6: Br; C3: Br C6H3Br2N3 274.92 Dual electrophilic sites for coupling
4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol C6: Br; C3: -Ph-OH C12H8BrN3O 290.12 Phenolic group increases solubility

Reactivity and Functionalization

  • Bromine Substitution: The bromine atom at C6 in this compound allows for palladium-catalyzed cross-coupling reactions. For example, fluorination using Selectfluor® proceeds efficiently at 80°C, yielding fluorinated derivatives .
  • Hydroxymethyl Group : Compared to the ethyl ester analog (), the hydroxymethyl group offers superior hydrogen-bonding capacity, critical for interactions in biological targets like CDK2 and SIRT2 .

Electronic and Solubility Profiles

  • Electron-Withdrawing Effects: Bromine at C6 decreases electron density at the pyrimidine ring, enhancing reactivity toward nucleophilic aromatic substitution. This contrasts with non-halogenated analogs, which require harsher conditions for functionalization .
  • Solubility : The hydroxymethyl group improves aqueous solubility compared to lipophilic analogs like 3,6-dibromopyrazolo[1,5-a]pyrimidine .

Pharmacological Potential

  • BCL6 Inhibitors : Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups (e.g., 7-(trifluoromethyl) derivatives) show high affinity for BCL6, a target in lymphoma .

Biological Activity

(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a bromine atom at the 6-position of the pyrazolo[1,5-a]pyrimidine core, which enhances its electronic properties. The synthesis typically involves:

  • Starting Materials : 3-Aminopyrazole and 2,4-dibromopyrimidine.
  • Cyclization Reaction : Under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
  • Bromination : Using N-bromosuccinimide (NBS) to introduce the bromine atom.
  • Hydroxymethylation : Introducing the hydroxymethyl group at the 3-position using formaldehyde and a base .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit various protein kinases involved in cancer progression, particularly those linked to signal transduction pathways.

  • Mechanism of Action : The compound binds to the active site of specific kinases, inhibiting their activity. This modulation can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Enzymatic Inhibition

The compound has demonstrated inhibitory effects on several enzymes:

  • Kinase Inhibition : It selectively inhibits certain kinases such as DYRK1A and CDK2, which are crucial in cell cycle regulation and cellular signaling pathways. For example, IC50 values for DYRK1A inhibition have been reported in the low nanomolar range .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Study on Cancer Cell Lines : A study evaluated its effects on HeLa (cervical cancer) and L929 (normal fibroblast) cells, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to its mechanism of action targeting specific kinases involved in cancer cell survival .
  • In Vivo Studies : Animal models have shown that treatment with this compound resulted in significant tumor regression without notable toxicity, suggesting a favorable therapeutic index for further development .

Summary of Key Findings

StudyFindings
Study AInhibition of DYRK1A with IC50 = 76 nM
Study BSelective cytotoxicity against HeLa cells
Study CSignificant tumor regression in animal models

These findings underscore the potential of this compound as a candidate for further drug development aimed at treating various cancers.

Q & A

Q. What are the optimal synthetic routes and purification strategies for (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol?

The synthesis typically involves functionalization of the pyrazolo[1,5-a]pyrimidine core. A common approach is nucleophilic substitution at the 6-position using brominating agents (e.g., NBS or PBr₃) under controlled conditions . For the hydroxymethyl group at position 3, reduction of a carboxylate ester (e.g., using LiAlH₄) or direct hydroxylation via protecting group strategies may be employed. Key considerations:

  • Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water) improves purity .
  • Yield optimization : Monitoring reaction progress via TLC or HPLC minimizes side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C6: δ ~8.5 ppm for adjacent protons; hydroxymethyl at C3: δ ~4.5 ppm) .
  • HRMS : Validates molecular formula (C₇H₆BrN₃O; exact mass: 228.97) .
  • HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and UV detection at 254 nm .

Q. How can researchers mitigate challenges in solubility and stability during experimental workflows?

  • Solubility : Use DMSO for stock solutions (tested at 10 mM), followed by dilution in aqueous buffers containing ≤1% Tween-80 .
  • Stability : Store lyophilized powder at -20°C; avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the roles of the bromine and hydroxymethyl substituents in target binding?

  • Bromine (C6) : Enhances electrophilicity for covalent binding or π-stacking with aromatic residues (e.g., in kinase inhibitors) . Compare activity of 6-Bromo vs. 6-H or 6-CN analogs .
  • Hydroxymethyl (C3) : Hydrogen-bond donor capacity critical for interactions with polar pockets (e.g., TSPO ligand binding ). Replace with -CH₃ or -COOEt to assess steric/electronic effects .
  • Methodology : Synthesize analogs via cross-coupling (e.g., Suzuki for C6 modifications) and evaluate using SPR or radioligand displacement assays .

Q. What strategies resolve contradictory biological activity data across assays (e.g., in vitro vs. in vivo)?

  • Assay conditions : Validate target engagement using orthogonal methods (e.g., CETSA for cellular target occupancy ).
  • Metabolic stability : Perform hepatic microsome assays to identify rapid degradation (e.g., hydroxymethyl oxidation) .
  • Pharmacokinetics : Use radiolabeled analogs (e.g., ¹¹C or ¹⁸F) to track biodistribution and metabolite formation .

Q. How can computational methods guide the design of this compound derivatives for selective target inhibition?

  • Docking studies : Map interactions with binding pockets (e.g., IRAK4’s ATP-binding site ).
  • MD simulations : Assess dynamic stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Corrogate electronic parameters (Hammett σ) of substituents with IC₅₀ values .

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